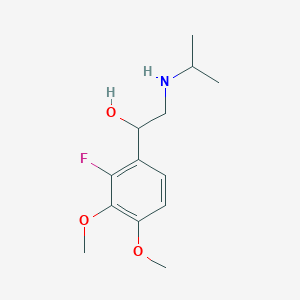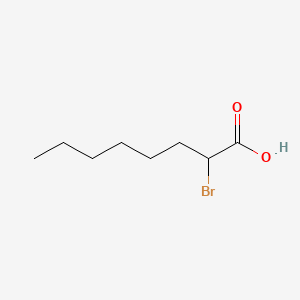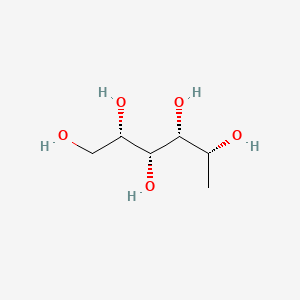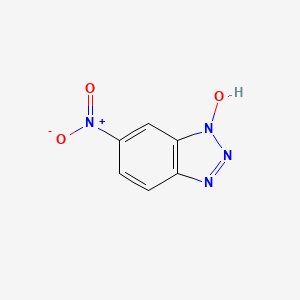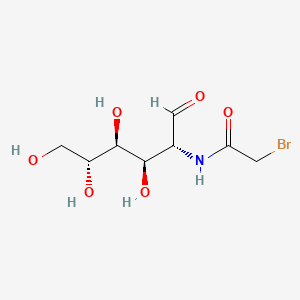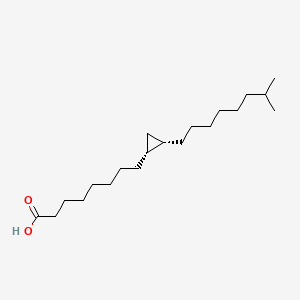
17-Methyl-9,10-methyleneoctadecanoic acid
Vue d'ensemble
Description
17-Methyl-9,10-methyleneoctadecanoic acid is a novel fatty acid characterized by the presence of a cyclopropane ring and an iso-branched chain. This compound is synthesized de novo by the parasitic protozoan, Herpetomonas megaseliae, which inhabits the gut of the dipteran Megaselia scalaris . The unique structure of this fatty acid makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The biosynthesis of 17-Methyl-9,10-methyleneoctadecanoic acid involves the incorporation of methyl groups and the formation of a cyclopropane ring. This process is facilitated by enzymatic reactions within the protozoan Herpetomonas megaseliae . The exact synthetic route in a laboratory setting would require the use of specific enzymes or catalysts to mimic the natural biosynthesis pathway.
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through the extraction from the protozoan Herpetomonas megaseliae .
Analyse Des Réactions Chimiques
Types of Reactions
17-Methyl-9,10-methyleneoctadecanoic acid can undergo various chemical reactions, including:
Oxidation: The cyclopropane ring and the iso-branched chain can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted cyclopropane derivatives .
Applications De Recherche Scientifique
17-Methyl-9,10-methyleneoctadecanoic acid has several scientific research applications:
Chemistry: It serves as a model compound for studying cyclopropane fatty acids and their reactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of parasitic infections.
Mécanisme D'action
The mechanism of action of 17-Methyl-9,10-methyleneoctadecanoic acid involves its incorporation into the lipid membranes of the protozoan Herpetomonas megaseliae. The cyclopropane ring and iso-branched chain contribute to the stability and functionality of the lipid membranes, which are crucial for the survival and proliferation of the protozoan . The molecular targets and pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropaneoctanoic acid: Another cyclopropane fatty acid with a similar structure but different branching.
Dihydrosterculic acid: A cyclopropane fatty acid with a different chain length and branching pattern.
Uniqueness
17-Methyl-9,10-methyleneoctadecanoic acid is unique due to its specific iso-branched chain and the presence of a cyclopropane ring.
Propriétés
IUPAC Name |
8-[(1R,2S)-2-(7-methyloctyl)cyclopropyl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-17(2)12-8-6-7-10-14-19-16-18(19)13-9-4-3-5-11-15-20(21)22/h17-19H,3-16H2,1-2H3,(H,21,22)/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPRKBAXVUXMAB-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC1CC1CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236496 | |
| Record name | 17-Methyl-9,10-methyleneoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87590-99-6 | |
| Record name | 17-Methyl-9,10-methyleneoctadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087590996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17-Methyl-9,10-methyleneoctadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 10-ethoxydecahydro-3,6,9-trimethyl-](/img/structure/B1216909.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1216916.png)
![2-[1,3-benzodioxol-5-yl-[2-(1-benzotriazolyl)-1-oxoethyl]amino]-N-(2-methoxyethyl)-2-thiophen-2-ylacetamide](/img/structure/B1216917.png)
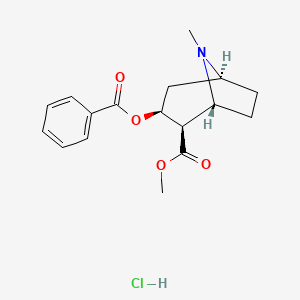
![ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE](/img/structure/B1216920.png)
![4-[12-Hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1216923.png)
